molecular formula C10H11NO2 B118917 (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid CAS No. 151004-93-2

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B118917
CAS No.: 151004-93-2
M. Wt: 177.2 g/mol
InChI Key: OXFGRWIKQDSSLY-SECBINFHSA-N
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Description

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (abbreviated as (R)-THIQ-1-COOH) is a chiral tetrahydroisoquinoline (THIQ) derivative featuring a carboxylic acid group at the 1-position of the isoquinoline scaffold. This compound is synthesized via diastereoselective methods such as the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization (Scheme 11, ). Key spectral data (1H/13C NMR, IR, MS) confirm its structural integrity, with optical rotation values ([α]D–) indicating its enantiomeric purity. (R)-THIQ-1-COOH is commercially available (CAS 151004-93-2) and serves as a critical intermediate in medicinal chemistry due to its constrained conformation, which mimics natural amino acids and enhances receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Ascorbic acid 2-phosphate (magnesium) is synthesized through the phosphorylation of L-ascorbic acid. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine . The reaction conditions are carefully controlled to ensure the selective phosphorylation at the 2-position of the ascorbic acid molecule.

Industrial Production Methods

In industrial settings, the production of L-Ascorbic acid 2-phosphate (magnesium) involves large-scale chemical synthesis followed by purification processes. The compound is often produced in a hydrated form to enhance its stability and solubility . Quality control methods, such as reversed-phase liquid chromatography, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Petasis Reaction for Oxazinone Intermediate Formation

The Petasis multicomponent reaction is critical for constructing the stereochemical framework. This reaction combines three components:

  • Amine : (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol ( )

  • Boronic Acid : 3,4-Dimethoxyphenylboronic acid ( )

  • Carbonyl Source : Glyoxylic acid monohydrate ( )

Reaction Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: Room temperature

  • Yield: 98% for oxazinones 43 and 44 ( )

Stereochemical Outcome :

  • Diastereomeric ratio (d.r.): 58:42 (trans:cis) ( )

  • Absolute configuration of major isomer: trans-(3R,5R), confirmed by X-ray crystallography ( )

Pomeranz–Fritsch–Bobbitt Cyclization

This acid-catalyzed cyclization converts oxazinone intermediates into the tetrahydroisoquinoline core:

Key Steps :

  • Hydrogenolysis : Removal of the benzyl group from oxazinone 48 using catalytic hydrogenation ( ).

  • Cyclization : Treatment with HCl in ethanol/water induces ring closure ( ).

Outcome :

  • Enantiomeric excess (e.e.): 90% for ent-1 ( )

  • Final product: (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid as hydrochloride salt ( )

Transamination via D-Amino Acid Oxidase

  • Catalyst : D-Amino acid oxidase from Fusarium solani (FsDAAO) ( )

  • Substrate : Racemic 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

  • Result : Kinetic resolution to isolate (R)-enantiomer ( )

Grignard Addition–Alkylation Sequence

  • Substrates :

    • Imine derived from (S)-phenylglycinol (2 )

    • Grignard reagent (3 ) ( )

  • Steps :

    • Addition of Grignard reagent to imine.

    • N-Alkylation with 2,2-diethoxyethylbromide.

    • Cyclization/hydrogenolysis to final product ( ).

Comparative Reaction Data

Reaction StepConditionsYieldSelectivityReference
Petasis ReactionDCM, RT, 5 min98%58:42 d.r.
Pomeranz–Fritsch CyclizationHCl, EtOH/H₂O, reflux85–90%90% e.e.
Transamination (FsDAAO)Phosphate buffer, pH 8.045–50%Enantiomer enriched

Critical Analysis of Stereochemical Control

  • (R)-Phenylglycinol serves as a chiral auxiliary in the Petasis reaction, directing trans-diastereoselectivity ( ).

  • Recrystallization of intermediates (e.g., 41 ) enhances enantiopurity to >90% e.e. ( ).

  • Competing pathways in cyclization are minimized by rigid oxazinone intermediates ( ).

Functionalization and Derivatives

While direct functionalization of the tetrahydroisoquinoline core is less documented, the carboxylic acid moiety enables:

  • Salt Formation : Hydrochloride salts for improved stability ( ).

  • Peptide Coupling : Activated esters for incorporation into bioactive molecules ( ).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as anti-cancer agents. For instance, a series of substituted derivatives were developed that demonstrated significant binding affinities to Bcl-2 and Mcl-1 proteins, which are crucial in regulating apoptosis in cancer cells. One compound from this series was shown to induce cell apoptosis and activate caspase-3 in Jurkat cells in a dose-dependent manner . This suggests that these derivatives could serve as promising candidates for new anticancer therapies.

Neurological Disorders

The compound has also been investigated for its potential role in treating neurological disorders. For example, certain tetrahydroisoquinoline derivatives are known to act as inhibitors of catechol-O-methyltransferase (COMT), which is involved in the metabolism of neurotransmitters like dopamine. This inhibition can enhance dopamine levels and is beneficial in conditions such as Parkinson's disease .

Chemoenzymatic Synthesis

The synthesis of enantiomerically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids has been achieved through chemoenzymatic methods using D-amino acid oxidase from Fusarium solani. This method allows for the efficient deracemization of racemic mixtures with high enantiomeric excess (up to 99%) and good yields (up to 82%) . Such methodologies are crucial for producing chiral compounds that are often required in pharmaceuticals.

Diversity-Oriented Synthesis

The diversity-oriented synthesis (DOS) approach has been applied to create a library of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. These derivatives serve as core structural elements in various biologically active compounds and peptide-based drugs. The synthesis employs various reactions such as the Pictet–Spengler reaction and Diels–Alder cycloaddition to generate a diverse range of analogs .

Case Studies

Study Focus Findings
Qian et al. (2019)Chemoenzymatic synthesisDeveloped an effective method for synthesizing enantiomerically pure tetrahydroisoquinoline carboxylic acids with high yields and enantiomeric excess .
RSC (2014)Diversity-oriented synthesisIdentified tetrahydroisoquinoline-3-carboxylic acid as a core structural element in peptide-based drugs; discussed various synthetic approaches for generating derivatives .
PubMed (2019)Anticancer activityDemonstrated that specific derivatives can induce apoptosis in cancer cells by targeting Bcl-2 proteins .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Positional Isomers: 1-Carboxylic vs. 3-Carboxylic Acid Derivatives

The position of the carboxylic acid group on the THIQ scaffold significantly impacts biological activity and synthetic routes:

Compound Structure Molecular Weight Key Applications
(R)-THIQ-1-COOH 1-carboxylic acid 177.20 Chiral building block for alkaloid synthesis; enzymatic resolution studies.
(S)-THIQ-3-COOH (Tic) 3-carboxylic acid 177.20 Conformationally constrained phenylalanine analog; Bcl-2/Mcl-1 inhibitor.
(R)-THIQ-3-COOH 3-carboxylic acid 177.20 Phe analog with distinct receptor selectivity; used in peptide engineering.

Key Differences :

  • Stereochemical Impact : (R)-THIQ-1-COOH and its 3-carboxylic counterpart (Tic) exhibit divergent biological roles. For example, Tic derivatives show potent inhibition of anti-apoptotic proteins (Ki = 5.2 µM against Bcl-2), whereas (R)-THIQ-1-COOH is primarily utilized in synthetic routes for alkaloids.
  • Synthesis: (R)-THIQ-1-COOH is synthesized via Petasis reaction and cyclization, while Tic derivatives often employ Castagnoli–Cushman reactions or Schotten-Baumann acylation.

Enantiomeric Comparisons

Enantiomeric purity is critical for biological activity. For example:

  • (R)-THIQ-1-COOH : Obtained via enzymatic dynamic kinetic resolution (CAL-B catalysis) with 98% ee.
  • (S)-THIQ-1-COOH : Less commonly reported, but accessible through subtilisin Carlsberg-catalyzed hydrolysis (93% ee).
  • (S)-THIQ-3-COOH (Tic) : Widely used in peptide synthesis due to its role as a Phe analog.

Biological Relevance : Enantiomers of THIQ derivatives exhibit distinct receptor interactions. For instance, (R)-THIQ-3-COOH shows negligible activity in Bcl-2 inhibition compared to its (S)-counterpart.

Substituted Derivatives

Substituents on the THIQ core modulate pharmacological properties:

Compound Substituents Activity
6,7-Dimethoxy-(R)-THIQ-1-COOH 6,7-OCH3 Intermediate in diastereoselective alkaloid synthesis.
7-Chloro-THIQ-4-carboxylic acid 7-Cl, 4-(4-Cl-phenyl) Antiviral candidate (influenza PAN inhibitor).
2-Cbz-THIQ-1-COOH 2-Carbobenzyloxy Protected form for peptide coupling.

Synthetic Flexibility : The Petasis reaction allows introduction of diverse boronic acids and glyoxylic derivatives, enabling tailored substitution patterns.

Medicinal Chemistry

  • Anticancer Agents : Tic derivatives inhibit Bcl-2/Mcl-1 proteins, inducing apoptosis in cancer cells.
  • Antiviral Activity : 6,7-Dihydroxy-THIQ derivatives show potent inhibition of influenza virus PAN endonuclease (IC50 < 1 µM).

Biological Activity

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (THIQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and synthesis methods.

Chemical Structure and Synthesis

THIQCA belongs to the tetrahydroisoquinoline family, characterized by a bicyclic structure that includes a saturated isoquinoline ring. The synthesis of THIQCA and its derivatives has been achieved through various methods, including:

  • Pictet–Spengler Reaction : A classical method for synthesizing tetrahydroisoquinolines.
  • Chemoenzymatic Approaches : Utilizing enzymes like D-amino acid oxidase for the kinetic resolution of racemic mixtures to obtain enantiomerically pure compounds .
  • Diversity-Oriented Synthesis : This approach allows for the generation of a variety of derivatives with potential biological activity .

Anticancer Properties

THIQCA has shown promising anticancer activity through several mechanisms:

  • Bcl-2 Inhibition : Studies indicate that THIQCA derivatives can inhibit Bcl-2 family proteins, which are crucial for regulating apoptosis in cancer cells. For instance, compound 11t demonstrated an IC50 value of 5.2 µM against Bcl-2 and induced apoptosis in Jurkat cells in a dose-dependent manner .
  • Chloride Transport Enhancement : THIQCA diamides have been identified as enhancers of chloride transport in cells with mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins, improving cellular function significantly .

The biological activity of THIQCA can be attributed to several key mechanisms:

  • Apoptosis Induction : Compounds derived from THIQCA activate caspase pathways leading to programmed cell death, which is vital for eliminating cancer cells.
  • Protein Binding Affinity : THIQCA exhibits high binding affinities to target proteins involved in cell survival and proliferation, such as Bcl-2 and Mcl-1, while showing minimal interaction with Bcl-xL .
  • Antimicrobial Activity : Some derivatives have demonstrated inhibition against bacterial enzymes like New Delhi metallo-β-lactamase (NDM-1), indicating potential as antibiotics .

Case Studies

Several studies have highlighted the efficacy of THIQCA and its derivatives:

  • Study on Apoptosis : A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids were tested for their ability to induce apoptosis in cancer cell lines. Results showed that certain compounds significantly activated caspase-3 and reduced cell viability .
CompoundIC50 (µM)Mechanism
11t5.2Bcl-2 Inhibition
12a<10Chloride Transport Enhancement
  • Synthesis and Biological Evaluation : A recent study synthesized various THIQCA derivatives and evaluated their biological activities. The findings confirmed the structural significance of the carboxylic acid moiety in enhancing biological efficacy across different assays .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, and how do they differ in efficiency?

The compound is synthesized via catalytic hydrogenation of isoquinoline-1-carboxylic acid (Reissert reaction followed by hydrolysis) . Alternative methods include sodium borohydride reduction of intermediates derived from homoveratrylamine and glyoxylic acid, though yields vary (0–20%) . Recent protocols utilize lipase-catalyzed kinetic resolution (KR) or dynamic kinetic resolution (DKR) with Candida antarctica lipase B to enantioselectively resolve racemic mixtures in organic solvents . For constrained analogues, coupling reactions with Boc-protected intermediates (e.g., Boc-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) are employed using DCC/HOBt activation .

Q. How is enantiomeric purity ensured during synthesis?

Kinetic resolution via Candida antarctica lipase B selectively hydrolyzes one enantiomer in organic solvents, achieving high enantiomeric excess (ee) for the (R)-enantiomer . DKR further enhances efficiency by dynamically racemizing the substrate during hydrolysis. Chiral chromatography or optical resolution with (+)-tartaric acid are alternatives for isolating specific diastereomers .

Q. What analytical techniques are critical for structural validation?

X-ray crystallography and DFT calculations are used to confirm spiroheterocyclic conformations and hydrogen-bonding patterns . NMR spectroscopy (e.g., 1^1H, 13^{13}C) resolves stereochemistry, as demonstrated in studies of acylated derivatives (e.g., 2-oleoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid) . HRMS ensures molecular weight accuracy .

Advanced Research Questions

Q. How do computational methods (DFT, ab initio) aid in understanding conformational constraints?

DFT studies reveal that the tetrahydroisoquinoline scaffold adopts rigid, helical, or β-bend conformations, mimicking natural amino acids like phenylalanine or phenylglycine . These constraints enhance peptide stability and receptor binding specificity, as seen in opioid receptor antagonists .

Q. What strategies address low yields in oxidative cleavage reactions during synthesis?

Oxidative cleavage of olefinic substituents using RuO4_4 or O3_3 often fails, but KMnO4_4-NaIO4_4 systems successfully generate N-acetyl tetrahydroisoquinoline-1-carboxylic acid . Solvent optimization (e.g., DMSO/water mixtures) improves reaction rates and stability of intermediates .

Q. How does the compound’s bioactivity relate to its structural analogues?

As a conformationally constrained phenylglycine analogue, it enhances mitochondrial activity and apoptosis induction in hepatocellular carcinoma cells when modified with indolylacrylamide groups . Phosphonic/phosphinic acid derivatives act as hydrolysis-resistant transition-state mimics, improving bioavailability and selectivity .

Q. What contradictions exist in biological activity data across studies?

Q. How are 1,3-dipolar cycloaddition reactions applied to functionalize the core scaffold?

Mesoionic oxazolium 5-oxides (munchnones) derived from the compound undergo regiospecific cycloaddition with acetylenic dipolarophiles (e.g., dimethyl acetylenedicarboxylate), yielding pyrrolo[2,1-a]isoquinolines. Photocyclization of these products generates indolizinophenanthrenes, useful in photodynamic therapy research .

Q. Methodological Considerations

Q. How do solvent and pH conditions impact stability in peptide conjugation?

In DMSO, the compound’s derivatives (e.g., Tic-peptides) undergo spontaneous 2,5-dioxopiperazine formation, accelerating degradation. Aqueous buffers (pH 7–9) stabilize the backbone but may require antioxidants to prevent oxidation of methoxy or hydroxyl substituents .

Q. What are best practices for handling hygroscopic or light-sensitive derivatives?

Store derivatives under inert gas (N2_2/Ar) in sealed, desiccated containers. Avoid prolonged exposure to UV light, which triggers photocyclization or racemization . For acylated variants (e.g., oleoyl derivatives), use cold-chain storage to prevent hydrolysis .

Properties

IUPAC Name

(1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFGRWIKQDSSLY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424903
Record name (1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151004-93-2
Record name (1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

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